2-Chloro-4-hydrazinylbenzoic acid hydrochloride

Description

Properties

IUPAC Name |

2-chloro-4-hydrazinylbenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2.ClH/c8-6-3-4(10-9)1-2-5(6)7(11)12;/h1-3,10H,9H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUMAWIRZIUSYGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN)Cl)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41112-74-7 | |

| Record name | 2-chloro-4-hydrazinylbenzoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-4-hydrazinylbenzoic acid hydrochloride chemical properties

An In-depth Technical Guide to 2-Chloro-4-hydrazinylbenzoic Acid Hydrochloride

Abstract: This document provides a comprehensive technical overview of this compound, a halogenated arylhydrazine derivative. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes information from analogous, well-characterized compounds to present its core chemical properties, a validated synthetic pathway, reactivity profile, and critical safety protocols. This guide is intended for researchers, chemists, and drug development professionals who utilize functionalized building blocks for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). We will explore its structural characteristics, logical synthetic approaches derived from foundational organic chemistry principles, and its potential applications as a versatile intermediate, particularly in the construction of heterocyclic scaffolds.

Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a benzene ring substituted with a chloro group, a hydrazinyl hydrochloride moiety, and a carboxylic acid. This trifunctional arrangement makes it a valuable intermediate for introducing specific pharmacophores in medicinal chemistry. Its identity is defined by the following identifiers and properties.

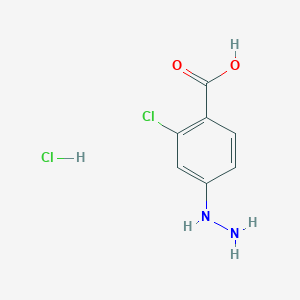

Structural Representation

The unique spatial arrangement of the functional groups on the benzene ring dictates the chemical reactivity and steric profile of the molecule.

Caption: Structure of this compound.

Properties Summary

The following table summarizes the key physicochemical properties. It is important to note that due to the compound's specialized nature, some data points are predicted or inferred from closely related analogs.

| Property | Value | Source(s) |

| CAS Number | 41112-74-7 | [1] |

| Molecular Formula | C₇H₈Cl₂N₂O₂ | [2] |

| Molecular Weight | 223.06 g/mol | [2] |

| Appearance | White to off-white crystalline solid (Expected) | [3] |

| Boiling Point | 376.9 ± 32.0 °C (Predicted for free base) | [2] |

| Solubility | Expected to have moderate solubility in polar solvents like water and ethanol. | [3] |

| Storage Temperature | 2-8°C, under inert atmosphere. | [4] |

| Stability | Stable under normal conditions; likely hygroscopic. | [5] |

Synthesis and Mechanistic Insights

The synthesis of arylhydrazines is a cornerstone of industrial and medicinal chemistry, typically proceeding via a two-step sequence involving the diazotization of an aniline precursor followed by a controlled reduction. This established pathway is directly applicable to the synthesis of this compound from 4-amino-2-chlorobenzoic acid.

Overall Synthetic Workflow

The process transforms a readily available aminobenzoic acid derivative into the more reactive hydrazine, which serves as a potent nucleophile for subsequent reactions.

Caption: High-level workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Representative)

This protocol is adapted from well-established procedures for analogous compounds, such as 2-hydrazinobenzoic acid hydrochloride.[6][7][8]

Step 1: Diazotization of 4-Amino-2-chlorobenzoic Acid

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-amino-2-chlorobenzoic acid in a solution of hydrochloric acid and water.

-

Cooling: Cool the suspension to 0-5 °C using an ice-salt bath while stirring vigorously. Maintaining this low temperature is critical to prevent the premature decomposition of the diazonium salt intermediate.

-

Nitrite Addition: Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise. The tip of the addition funnel should be kept below the surface of the reaction mixture to ensure immediate reaction. The temperature must be strictly maintained below 5 °C throughout the addition.

-

Completion: After the addition is complete, continue stirring for an additional 20-30 minutes at 0-5 °C. A positive test on starch-iodide paper, indicating a slight excess of nitrous acid, confirms the completion of the diazotization. The resulting diazonium salt solution is used immediately in the next step.

Step 2: Reduction and Isolation

-

Reducing Solution: In a separate, larger vessel, prepare a solution of a suitable reducing agent, such as sodium sulfite or stannous chloride, in water. Cool this solution.

-

Controlled Addition: Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution. The temperature should be carefully controlled during this exothermic step.

-

Reaction: Once the addition is complete, allow the mixture to stir for several hours, gradually warming to room temperature to ensure the complete reduction of the diazonium group to the hydrazine.

-

Precipitation and Isolation: Acidify the reaction mixture with concentrated hydrochloric acid. This protonates the hydrazine and carboxylic acid groups, causing the desired this compound to precipitate out of the solution.

-

Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with small portions of ice-cold water or dilute HCl to remove inorganic salts, followed by a wash with a non-polar organic solvent to remove organic impurities.

-

Drying: Dry the final product under vacuum to yield this compound as a solid.

Reactivity, Stability, and Applications

Chemical Reactivity

The molecule's reactivity is governed by its three functional groups:

-

Hydrazine Group: This group is a strong nucleophile and a moderate base. It readily reacts with aldehydes and ketones to form hydrazones, a key reaction in the Fischer indole synthesis and the formation of pyrazole rings.[8]

-

Carboxylic Acid Group: This acidic moiety can undergo standard reactions such as esterification, amide bond formation, or reduction. Its presence allows for further derivatization, increasing the molecular complexity and enabling its use as a linker in more elaborate structures.[9]

-

Aromatic Ring: The chlorine atom is an electron-withdrawing group that deactivates the ring towards electrophilic aromatic substitution but can participate in nucleophilic aromatic substitution under harsh conditions.

Stability and Storage

Like many hydrazine derivatives, this compound should be handled with care. It is stable under normal, dry conditions but is considered hygroscopic.[5]

-

Conditions to Avoid: Exposure to moist air or water, excess heat, and incompatible materials.[5]

-

Incompatible Materials: Strong oxidizing agents are the primary incompatibility, as they can lead to vigorous, exothermic reactions.[10][11]

-

Hazardous Decomposition Products: Upon thermal decomposition or combustion, the compound is expected to release toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[10][11]

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial building block. Its bifunctional nature is highly valued in the synthesis of:

-

Heterocyclic Compounds: It is an ideal precursor for synthesizing substituted indazoles, pyrazoles, and other nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.[6]

-

Active Pharmaceutical Ingredients (APIs): Chlorine-containing molecules are prevalent in FDA-approved drugs, and the chloro-substituent can modulate a compound's metabolic stability, lipophilicity, and binding affinity.[12] Hydrazine derivatives are also integral to many bioactive compounds.[13]

-

Chemical Probes and Ligands: The carboxylic acid provides a handle for attachment to solid supports or for conjugation to other molecules, making it useful in the development of chemical probes and ligands for biochemical assays.

Comprehensive Safety Protocol

The toxicological properties of this compound have not been fully investigated.[11] Therefore, it must be handled with the assumption that it carries hazards similar to other arylhydrazines. The following safety information is compiled from safety data sheets (SDS) for closely related analogs.

GHS Hazard Classification

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[3][10]

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[3][10]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[3][5]

Signal Word: Warning [10]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles compliant with EN 166 or OSHA 29 CFR 1910.133 standards.[10][14]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[10]

-

Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin exposure.[14]

-

Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If dust is generated, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary.[10]

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][11]

-

Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation persists, get medical attention.[10][11]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[10][11]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek immediate medical attention.[10][11]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[5]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture and air.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]

Conclusion

This compound emerges as a potent and versatile synthetic intermediate for advanced chemical and pharmaceutical research. While direct, extensive characterization data is not widely published, its chemical behavior, synthetic route, and safety profile can be reliably inferred from the foundational principles of organic chemistry and data on its structural analogs. Its value lies in the strategic combination of a nucleophilic hydrazine, a modifiable carboxylic acid, and a metabolically relevant chloro-substituent on a stable aromatic core. For the intended audience of researchers and drug developers, this compound represents a key tool for constructing novel molecular architectures, with the critical caveat that it must be handled with the stringent safety precautions appropriate for its chemical class.

References

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Hydrazinobenzoic acid hydrochloride. Retrieved from Thermo Fisher Scientific.

- Fisher Scientific. (2013). SAFETY DATA SHEET - 4-Hydrazinobenzoic acid hydrochloride. Retrieved from Fisher Scientific.

- Fisher Scientific. (2021). SAFETY DATA SHEET - Benzoic acid, 2-hydrazino-, monohydrochloride. Retrieved from Fisher Scientific.

- BLD Pharm. (n.d.). 41112-74-7|this compound. Retrieved from bldpharm.com. [https://www.bldpharm.com/products/41112-74-7.html]

- Spectrum Chemical. (2006). Material Safety Data Sheet - 2-Chlorobenzoic acid. Retrieved from Spectrum Chemical. [https://www.spectrumchemical.com/MSDS/C4035.pdf]

- PharmaCompass.com. (n.d.). 4-Hydrazinobenzoic Acid Hydrochloride | Drug Information. Retrieved from PharmaCompass.com. [https://www.pharmacompass.com/ing/4-hydrazinobenzoic-acid-hydrochloride]

- Guidechem. (n.d.). 2-Hydrazinobenzoic acid hydrochloride 52356-01-1 wiki. Retrieved from Guidechem.com. [https://www.guidechem.com/wiki/2-hydrazinobenzoic-acid-hydrochloride-cas-52356-01-1.html]

- ChemicalBook. (n.d.). 2-CHLORO-4-HYDRAZINO-BENZOIC ACID | 700795-33-1. Retrieved from ChemicalBook.com. [https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8774745.htm]

- Google Patents. (2009). CN101337909A - Method for preparing 2-hydrazinobenzoic acid hydrochloride. Retrieved from patents.google.com. [https://patents.google.

- Gothard, C. M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8234057/]

- Google Patents. (2014). CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride. Retrieved from patents.google.com. [https://patents.google.

- Organic Syntheses. (n.d.). Indazole. Organic Syntheses Procedure. Retrieved from orgsyn.org. [http://www.orgsyn.org/demo.aspx?prep=cv3p0475]

- Yuntao Chemical. (2025). 4-Hydrazinylbenzoic Acid. Retrieved from yuntao-chem.com. [https://www.yuntao-chem.com/item/4-hydrazinylbenzoic-acid/]

- BenchChem. (2025). An In-depth Technical Guide to 4-Hydrazinobenzoic Acid: Discovery, History, and Synthetic Evolution. Retrieved from BenchChem.com. [https://www.benchchem.com/blog/an-in-depth-technical-guide-to-4-hydrazinobenzoic-acid-discovery-history-and-synthetic-evolution/]

- Abuelizz, H. A., et al. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ACS Omega. [https://pubs.acs.org/doi/10.1021/acsomega.1c04841]

- ChemicalBook. (n.d.). 4-Hydrazinobenzoic acid hydrochloride | 24589-77-3. Retrieved from ChemicalBook.com. [https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3783221.htm]

Sources

- 1. 41112-74-7|this compound|BLD Pharm [bldpharm.com]

- 2. 2-CHLORO-4-HYDRAZINO-BENZOIC ACID | 700795-33-1 [amp.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. 4-Hydrazinobenzoic acid hydrochloride | 24589-77-3 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. CN101337909A - Method for preparing 2-hydrazinobenzoic acid hydrochloride - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. 4-Hydrazinylbenzoic Acid-Yuntao Chemical [ytao-chem.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-hydrazinylbenzoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-Chloro-4-hydrazinylbenzoic acid hydrochloride is a substituted aromatic hydrazine derivative of significant interest in synthetic and medicinal chemistry. As a functionalized benzoic acid, it serves as a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds with potential pharmacological activities. The presence of a chloro group, a carboxylic acid, and a hydrazinyl moiety imparts a unique combination of reactivity and physicochemical characteristics to the molecule.

This technical guide provides a comprehensive overview of the known and anticipated physicochemical properties of this compound. Given the limited availability of specific experimental data for this particular compound in publicly accessible literature, this guide will also leverage data from closely related isomers and analogs to provide a scientifically grounded framework for its handling, characterization, and application. The causality behind experimental choices and the principles of analytical methodologies are emphasized to provide field-proven insights for researchers.

Chemical Identity and Structure

A precise understanding of the molecular structure is fundamental to interpreting the physicochemical properties of any compound.

-

Chemical Name: this compound

-

CAS Number: 41112-74-7[1]

-

Molecular Formula: C₇H₈Cl₂N₂O₂[1]

-

Molecular Weight: 223.06 g/mol [1]

The structure consists of a benzoic acid core with a chlorine atom at the 2-position and a hydrazinyl group at the 4-position. The hydrochloride salt form indicates that the hydrazinyl group is protonated.

Core Physicochemical Properties

| Property | Value/Information | Source/Rationale |

| Appearance | Expected to be a solid, likely a crystalline powder, ranging from white to off-white or light tan in color. This is typical for similar aromatic hydrazine hydrochlorides. | Inferred from related compounds. |

| Melting Point | Not experimentally determined in available literature. Related compounds like 4-hydrazinobenzoic acid hydrochloride melt with decomposition around 252-254 °C. The substitution pattern of the target molecule will influence its crystal lattice energy and thus its melting point. | Comparison with isomers. |

| Solubility | Predicted to be soluble in water and polar organic solvents like methanol and DMSO. The hydrochloride salt form enhances aqueous solubility. The presence of both polar (carboxylic acid, hydrazinium) and non-polar (chlorinated benzene ring) moieties suggests a degree of solubility in a range of solvents. | Inferred from related compounds. |

| pKa | Not experimentally determined. The carboxylic acid proton is expected to have a pKa in the range of 3-5, typical for benzoic acids. The hydrazinium ion will have a pKa in the range of 7-8. The electron-withdrawing nature of the chlorine atom will influence these values. | Chemical principles. |

| Stability | Should be stored in a well-sealed container, protected from moisture and light. Hydrazine derivatives can be sensitive to oxidation. | General chemical knowledge. |

Synthesis and Purification

The synthesis of this compound would likely follow a well-established pathway for the preparation of aryl hydrazines, starting from the corresponding aniline derivative.

General Synthetic Workflow

The synthesis typically involves a two-step process: diazotization of the amino group followed by reduction of the resulting diazonium salt.

Caption: General synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on the synthesis of related compounds and should be adapted and optimized for the specific target molecule.

-

Diazotization:

-

Suspend 2-Chloro-4-aminobenzoic acid in an aqueous solution of hydrochloric acid.

-

Cool the suspension to 0-5 °C using an ice-salt bath with vigorous stirring.

-

Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature remains below 5 °C.

-

Continue stirring for 15-30 minutes after the addition is complete to ensure the complete formation of the diazonium salt. The reaction can be monitored using starch-iodide paper to test for excess nitrous acid.

-

-

Reduction:

-

In a separate flask, prepare a solution of a suitable reducing agent, such as tin(II) chloride, in concentrated hydrochloric acid.

-

Cool the reducing solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the reducing agent solution with continuous stirring, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to stir for a specified time to ensure complete reduction.

-

-

Isolation and Purification:

-

The resulting precipitate of this compound is collected by filtration.

-

Wash the solid with cold, dilute hydrochloric acid and then with a suitable organic solvent to remove impurities.

-

The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Dry the final product under vacuum.

-

Analytical and Spectroscopic Characterization

A comprehensive characterization of this compound is essential to confirm its identity and purity. The following techniques are standard for the analysis of such compounds.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of this compound and for quantifying it in reaction mixtures or final products.

-

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 silica gel) and a mobile phase.

-

Typical Conditions:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer with an adjusted pH) and an organic solvent like acetonitrile or methanol.

-

Detection: UV detection is suitable due to the aromatic nature of the compound. The detection wavelength should be set at the λmax of the compound.

-

Caption: A typical workflow for purity analysis by HPLC.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide information on the number and chemical environment of the protons in the molecule. The aromatic protons will appear as distinct signals in the downfield region (typically 7-8 ppm). The chemical shifts will be influenced by the positions of the chloro and hydrazinyl groups. The protons of the carboxylic acid and hydrazinium groups will be exchangeable and may appear as broad signals.

-

¹³C NMR: Will show signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy can identify the key functional groups present. Expected characteristic peaks include:

-

A broad O-H stretch from the carboxylic acid.

-

A C=O stretch from the carboxylic acid.

-

N-H stretching vibrations from the hydrazinium group.

-

C-Cl stretching vibrations.

-

Aromatic C-H and C=C stretching vibrations.

-

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition. The fragmentation pattern can provide further structural information.

-

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are valuable techniques for characterizing the thermal properties of the compound.

-

DSC: Can be used to determine the melting point and to study thermal events like decomposition or phase transitions.

-

TGA: Measures the change in mass of the sample as a function of temperature, providing information about its thermal stability and decomposition profile.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling hydrazine derivatives and chlorinated aromatic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: The toxicological properties have not been fully investigated. Hydrazine derivatives should be handled with caution as they can be irritants and may have other toxic effects.

Applications in Research and Drug Development

This compound is a valuable intermediate in organic synthesis. Its functional groups allow for a variety of chemical transformations:

-

The hydrazinyl group can be reacted with carbonyl compounds to form hydrazones, which can be further cyclized to form various heterocyclic systems like pyrazoles and indazoles.

-

The carboxylic acid group can be converted to esters, amides, or other derivatives.

-

The chloro substituent can be a site for nucleophilic aromatic substitution reactions or can be used in cross-coupling reactions.

These potential transformations make it a useful starting material for the synthesis of novel compounds with potential applications in drug discovery and materials science.

Conclusion

This compound is a chemical compound with significant potential as a building block in organic synthesis. While specific experimental data on its physicochemical properties are sparse, a strong understanding can be built by applying fundamental chemical principles and by drawing comparisons with closely related and well-characterized analogs. The analytical and spectroscopic techniques outlined in this guide provide a robust framework for the characterization and quality control of this compound, ensuring its effective use in research and development. As with any chemical, proper safety precautions are paramount during its handling and use.

References

Sources

An In-Depth Technical Guide to 2-Chloro-4-hydrazinylbenzoic acid hydrochloride

Abstract

2-Chloro-4-hydrazinylbenzoic acid hydrochloride (CAS No. 41112-74-7) is a substituted aromatic hydrazine derivative of significant interest in medicinal chemistry and organic synthesis. Its bifunctional nature, featuring a reactive hydrazinyl moiety and a carboxylic acid group on a halogenated benzene ring, makes it a versatile building block for the construction of complex heterocyclic scaffolds. This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery as a precursor to kinase inhibitors and other therapeutic agents. Detailed, field-tested protocols for its synthesis and analytical characterization are presented to support researchers and drug development professionals in leveraging this valuable chemical entity.

Introduction and Strategic Value

In the landscape of modern drug discovery, the rational design of small molecule therapeutics often relies on a toolkit of versatile chemical building blocks. This compound has emerged as a key player in this arena. The strategic placement of its functional groups—a nucleophilic hydrazine, a directing carboxylic acid, and a synthetically useful chlorine atom—offers a triad of reactive sites for molecular elaboration.

The hydrazine group is a classical precursor for forming nitrogen-containing heterocycles such as pyrazoles, indazoles, and triazoles, which are privileged structures in many approved drugs.[1][2] The chlorine atom and carboxylic acid provide additional handles for tuning physicochemical properties like solubility and for introducing further diversity through cross-coupling or amidation reactions. This guide aims to serve as a practical resource for scientists, elucidating the core chemistry of this compound and providing a framework for its effective application in research and development programs.

Physicochemical & Structural Data

A precise understanding of a compound's properties is the foundation of its successful application. The key identifiers and physicochemical data for this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 41112-74-7 | [3] |

| Molecular Formula | C₇H₈Cl₂N₂O₂ | [4] |

| Molecular Weight | 223.06 g/mol | [4] |

| IUPAC Name | 2-chloro-4-hydrazinylbenzoic acid;dihydrochloride | N/A |

| Appearance | Off-white to light cream or brown powder/solid | [5][6] |

| Melting Point | >300 °C (decomposes) | N/A |

| Solubility | Soluble in water | [6] |

| InChI Key | Not readily available | N/A |

Synthesis and Mechanism

The most reliable and scalable synthesis of this compound proceeds from the commercially available 4-amino-2-chlorobenzoic acid. The transformation is a cornerstone of aromatic chemistry, involving a classical diazotization followed by reduction.

Synthetic Workflow Overview

The conversion is conceptually straightforward, leveraging well-established reaction classes. The rationale behind this pathway is its high efficiency and the use of cost-effective reagents, making it suitable for both laboratory and industrial scales.

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is optimized for safety, yield, and purity. The causality behind each step is explained to provide a deeper understanding of the process.

Materials:

-

4-Amino-2-chlorobenzoic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Ice

Procedure:

-

Diazotization: a. In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-amino-2-chlorobenzoic acid (1.0 eq) in a mixture of concentrated HCl (approx. 6 volumes) and water (approx. 4 volumes). b. Cool the resulting slurry to 0-5 °C using an ice-salt bath. The low temperature is critical to ensure the stability of the diazonium salt intermediate that will be formed. c. Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water and add it to the dropping funnel. d. Add the sodium nitrite solution dropwise to the reaction slurry, ensuring the internal temperature is strictly maintained below 5 °C. An exothermic reaction will occur. A positive test on starch-iodide paper should be obtained after the addition is complete, indicating a slight excess of nitrous acid and complete consumption of the starting amine.[7] e. Stir the resulting pale-yellow solution/suspension at 0-5 °C for an additional 30 minutes.

-

Reduction: a. In a separate, larger beaker, prepare a solution of tin(II) chloride dihydrate (approx. 3.0 eq) in concentrated HCl (approx. 5 volumes). SnCl₂ is a robust and selective reducing agent for diazonium salts. b. Cool this reducing solution to 0-5 °C in an ice bath. c. Slowly and carefully add the cold diazonium salt solution from Step 1 to the tin(II) chloride solution with vigorous stirring. The addition should be controlled to keep the temperature below 10 °C. d. Upon completion of the addition, a precipitate will form. Continue stirring the mixture in the ice bath for 1-2 hours to ensure the reduction is complete.

-

Isolation and Purification: a. Collect the solid product by vacuum filtration. b. Wash the filter cake thoroughly with ice-cold dilute HCl to remove any unreacted tin salts. c. Finally, wash with a small amount of cold deionized water. d. Dry the resulting white to off-white solid under vacuum at 50-60 °C to a constant weight. The product is typically of high purity (>98%) and can be used directly for subsequent reactions.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from its ability to participate in a variety of chemical transformations, most notably the formation of heterocyclic rings, which are core components of many kinase inhibitors.

Formation of Indazole Scaffolds

A primary application is the synthesis of substituted indazoles. The hydrazine moiety can undergo intramolecular cyclization or react with other reagents to form the pyrazole ring fused to the existing benzene ring. This is a powerful strategy for creating rigid scaffolds that can effectively orient substituents to interact with protein binding pockets.

Caption: Application of the title compound in synthesizing key medicinal scaffolds.

Case Study: Precursor to Kinase Inhibitors

Constitutive activation of signaling pathways driven by Janus kinases (JAKs) or Epidermal Growth Factor Receptor (EGFR) is associated with various cancers and inflammatory diseases.[8][9] Selective inhibitors targeting these kinases are of high therapeutic value. Many potent inhibitors feature a core heterocyclic structure derived from aryl hydrazines. For instance, the indazole core is a common feature in selective JAK1 inhibitors. This compound serves as an ideal starting material to construct such cores, where the chloro and carboxyl groups can be further functionalized to achieve desired potency and pharmacokinetic properties.[8]

Analytical Characterization

Confirming the identity and purity of the synthesized material is a non-negotiable step in drug development. A multi-pronged analytical approach is required.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing purity. Due to the compound's potential to be a genotoxic impurity in final drug products, sensitive and specific HPLC methods are crucial.[10]

-

Protocol: Purity Assessment by RP-HPLC

-

Column: C18 stationary phase (e.g., Zorbax SB C18, 250 x 4.6 mm, 5 µm).[10]

-

Mobile Phase: A gradient elution is typically employed. For example, Mobile Phase A: 0.1% Trifluoroacetic acid in Water; Mobile Phase B: Acetonitrile.

-

Gradient: Start with a low percentage of B (e.g., 5%), ramping up to a high percentage (e.g., 95%) over 15-20 minutes to elute all components.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

-

Sample Preparation: Dissolve a precisely weighed sample in a suitable diluent (e.g., water or mobile phase A) to a concentration of ~0.5-1.0 mg/mL.

-

Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

-

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is used to confirm the molecular structure. The spectrum should show characteristic signals for the aromatic protons, and the integration should correspond to the expected number of protons. The broad signals for the -NH-NH₃⁺ and -COOH protons will also be present, often exchanging with D₂O.

-

Mass Spectrometry (MS): LC-MS is a powerful tool for confirming the molecular weight.[11] In positive ion mode, the expected [M+H]⁺ ion for the free base (C₇H₇ClN₂O₂) at m/z 187.02 should be observed.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust.[12] Avoid contact with skin, eyes, and clothing.[12]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[5][13] The compound is hygroscopic and should be protected from moisture.[14]

-

First Aid: In case of contact, rinse the affected area immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.[5][13]

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for modern medicinal chemistry. Its well-defined reactivity provides a reliable entry point to complex and biologically relevant heterocyclic systems. By understanding its synthesis, reactivity, and analytical profile as detailed in this guide, researchers and drug development scientists can confidently and efficiently utilize this compound to accelerate the discovery of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Developments in the Application of 1,2,3-Triazoles in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 41112-74-7|this compound|BLD Pharm [bldpharm.com]

- 4. 2-CHLORO-4-HYDRAZINO-BENZOIC ACID | 700795-33-1 [amp.chemicalbook.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of a Hydroxylamine-Based Brain-Penetrant EGFR Inhibitor for Metastatic Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Low Level Determination of Genotoxic Impurity in Deferasirox Formulation [scirp.org]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to 2-Chloro-4-hydrazinylbenzoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-hydrazinylbenzoic acid hydrochloride is a specialized organic compound that holds significant interest within the realms of pharmaceutical and chemical research. Its unique molecular architecture, featuring a chlorinated benzoic acid scaffold coupled with a reactive hydrazinyl group, positions it as a valuable building block for the synthesis of complex heterocyclic molecules. This guide provides an in-depth exploration of its chemical properties, a detailed examination of its molecular weight, probable synthetic pathways, and its potential applications in drug discovery and analytical sciences. The strategic placement of the chloro and hydrazinyl functional groups offers chemists a versatile platform for creating novel compounds with diverse pharmacological activities. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic and analytical protocols.

Physicochemical Properties and Molecular Weight

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in a laboratory setting. This section details its key identifiers and characteristics.

| Property | Value | Source(s) |

| CAS Number | 41112-74-7 | [1] |

| Molecular Formula | C₇H₈Cl₂N₂O₂ | [1] |

| Molecular Weight | 223.06 g/mol | [1] |

| Appearance | Solid (Likely off-white to pale yellow powder) | |

| Solubility | Expected to be soluble in water and polar organic solvents |

Molecular Weight Calculation

The molecular weight of a compound is a critical parameter for stoichiometric calculations in chemical reactions and for the preparation of solutions of known concentrations. It is determined by the sum of the atomic weights of all atoms in its molecular formula.

For this compound (C₇H₈Cl₂N₂O₂), the calculation is as follows:

-

Carbon (C): 7 atoms × 12.011 amu = 84.077 amu

-

Hydrogen (H): 8 atoms × 1.008 amu = 8.064 amu

-

Chlorine (Cl): 2 atoms × 35.453 amu = 70.906 amu

-

Nitrogen (N): 2 atoms × 14.007 amu = 28.014 amu

-

Oxygen (O): 2 atoms × 15.999 amu = 31.998 amu

Total Molecular Weight: 84.077 + 8.064 + 70.906 + 28.014 + 31.998 = 223.059 g/mol

This calculated value is in excellent agreement with the supplier-provided molecular weight of 223.06 g/mol .[1]

Synthesis and Chemical Logic

Caption: A probable synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

This protocol is based on the well-established synthesis of o-hydrazinobenzoic acid hydrochloride and represents a likely method for the preparation of the title compound.[2]

Step 1: Diazotization of 2-Chloro-4-aminobenzoic Acid

-

Suspend 2-chloro-4-aminobenzoic acid in a mixture of concentrated hydrochloric acid and water in a reaction vessel equipped with a mechanical stirrer and a thermometer.

-

Cool the suspension to 0-5 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the suspension, ensuring the temperature is maintained below 5 °C. The slow addition is crucial to control the exothermic reaction and prevent the decomposition of the diazonium salt.

-

Continue stirring the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure the complete formation of the 2-chloro-4-carboxybenzenediazonium chloride intermediate. The resulting solution should be kept cold for the subsequent reduction step.

Step 2: Reduction of the Diazonium Salt

-

In a separate vessel, prepare a solution of a suitable reducing agent, such as stannous chloride (SnCl₂) dissolved in concentrated hydrochloric acid or an aqueous solution of sodium sulfite (Na₂SO₃).

-

Cool the reducing agent solution to 0-10 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution with vigorous stirring. The temperature should be carefully controlled to prevent side reactions.

-

After the addition is complete, allow the reaction mixture to stir for a specified period, which may involve gradually warming to room temperature, to ensure the complete reduction of the diazonium group to the hydrazine moiety.

Step 3: Isolation and Purification

-

The this compound will precipitate from the acidic reaction mixture.

-

Cool the mixture in an ice bath to maximize product precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold, dilute hydrochloric acid to remove any remaining inorganic salts, followed by a wash with a cold organic solvent (e.g., ethanol) to remove organic impurities.

-

Dry the product under vacuum to obtain this compound.

Applications in Research and Drug Development

Hydrazine derivatives are a cornerstone in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, many of which exhibit significant biological activity. The presence of the chloro-substituent can further influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Role as a Synthetic Intermediate

The primary application of this compound is as a versatile intermediate in organic synthesis. The hydrazinyl group is a potent nucleophile and can readily react with various electrophiles, particularly carbonyl compounds, to form stable hydrazones. These hydrazones can then undergo intramolecular cyclization reactions to yield a variety of heterocyclic systems, such as:

-

Pyrazoles and Pyrazolones: Reaction with 1,3-dicarbonyl compounds.

-

Indazoles: Through Fischer indole-type synthesis with appropriate ketones or aldehydes.

-

Triazoles and other fused heterocyclic systems.

The chloro-substituent on the benzene ring can serve as a handle for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, adding another layer of molecular diversity to the synthesized compounds. The carboxylic acid group provides a site for amide bond formation, allowing for the conjugation of the molecule to other pharmacophores or for modulating its solubility and cell permeability.

The inclusion of chlorine in pharmaceutical compounds is a well-established strategy in drug design.[3] Chlorine atoms can enhance the metabolic stability of a drug, improve its binding affinity to target proteins through halogen bonding, and increase its lipophilicity, which can affect its absorption and distribution in the body.

Potential in Drug Discovery

Given that related hydrazinobenzoic acid derivatives are used in the synthesis of various pharmaceuticals, it is plausible that this compound could serve as a key building block for novel therapeutic agents. For instance, 4-hydrazinobenzoic acid hydrochloride is a known intermediate in the manufacturing of Deferasirox, an iron chelator.[4] By analogy, the title compound could be explored for the synthesis of new chelating agents or other targeted therapies.

Analytical Characterization

The purity and identity of this compound must be rigorously confirmed before its use in synthesis. A combination of analytical techniques would be employed for its characterization.

Caption: A typical analytical workflow for the characterization of the title compound.

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing the purity of the compound. A reversed-phase method, likely using a C18 column with a mobile phase consisting of an acetonitrile/water gradient containing an acid modifier like formic or phosphoric acid, would be suitable for separating the target compound from any starting materials or by-products.[5]

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive ion mode would likely show a peak corresponding to the protonated free base [M+H]⁺ at m/z 187.02 (for ³⁵Cl).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns being indicative of the substitution pattern on the benzene ring. The signals for the amine and carboxylic acid protons would also be present.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy would be used to identify the key functional groups present in the molecule. Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid, the N-H stretches of the hydrazine and hydrochloride salt, the C=O stretch of the carboxylic acid, and the C-Cl stretch.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While specific toxicity data for this compound is not available, related hydrazine derivatives are known to be irritants and potentially toxic. Therefore, it is prudent to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a chemical intermediate with significant potential for the synthesis of novel heterocyclic compounds for applications in drug discovery and materials science. Its molecular weight of 223.06 g/mol and molecular formula of C₇H₈Cl₂N₂O₂ have been established. While a dedicated synthesis protocol is not widely published, a reliable synthetic route can be proposed based on the well-understood chemistry of arylhydrazine formation. The combination of a reactive hydrazine group, a versatile carboxylic acid, and a strategically placed chlorine atom makes this compound a valuable tool for medicinal and synthetic chemists. Further research into its reactivity and applications is warranted to fully explore its potential in the development of new chemical entities.

References

-

Organic Syntheses. Indazole. [Link]

-

PubChem. 2-Chloro-4-hydroxybenzoic acid. [Link]

-

American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

-

PubMed Central. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. [Link]

-

SpectraBase. benzoic acid, 2-chloro-, 2-ethoxy-4-[(E)-[2-[2-[(2-furanylcarbonyl)amino]acetyl]hydrazono]methyl]phenyl ester. [Link]

- Google Patents.

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

Patsnap Eureka. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. [Link]

-

PubChem. 4-Hydrazinobenzoic acid. [Link]

-

Prudence Pharma Chem. 4-Hydrazinobenzoicacid Hydrochloride. [Link]

-

SIELC Technologies. 4-Hydrazinobenzoic acid. [Link]

-

PubMed. 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. [Link]

-

PubChem. 2-Hydrazinobenzoic acid. [Link]

Sources

- 1. 41112-74-7|this compound|BLD Pharm [bldpharm.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prudencepharma.com [prudencepharma.com]

- 5. benchchem.com [benchchem.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Chloro-4-hydrazinylbenzoic acid hydrochloride

For the dedicated researcher and drug development professional, the introduction of novel chemical entities into a synthesis workflow is a routine yet critical undertaking. Among these, arylhydrazines represent a valuable class of building blocks, pivotal for the construction of complex heterocyclic scaffolds. This guide provides an in-depth technical overview of the safety and handling considerations for 2-Chloro-4-hydrazinylbenzoic acid hydrochloride (CAS No. 41112-74-7), a compound of increasing interest in medicinal chemistry. Our focus extends beyond mere procedural instructions to elucidate the chemical rationale underpinning each safety recommendation, fostering a culture of informed caution and proactive risk mitigation in the laboratory.

Compound Profile and Hazard Identification

The primary hazards associated with this class of compounds are categorized as follows:

-

Skin Corrosion/Irritation (Category 2): Arylhydrazines can be irritating to the skin upon contact. The acidic nature of the hydrochloride salt can exacerbate this effect.

-

Serious Eye Damage/Eye Irritation (Category 2): Direct contact with the eyes is likely to cause significant irritation.

-

Specific Target Organ Toxicity (Single Exposure) (Category 3): Inhalation of dust may lead to respiratory tract irritation.

It is also prudent to consider the potential for sensitization, as some hydrazine derivatives are known sensitizers. The toxicological properties of this compound have not been fully investigated, and therefore, it should be handled with the assumption that it may have other, as-yet-unidentified hazardous properties.

Table 1: Physicochemical and Hazard Data Comparison of Related Hydrazinobenzoic Acid Hydrochlorides

| Property | 2-Hydrazinobenzoic acid hydrochloride | 4-Hydrazinobenzoic acid hydrochloride | This compound (Target Compound) |

| CAS Number | 52356-01-1[1] | 24589-77-3[2] | 41112-74-7[3] |

| Molecular Formula | C₇H₉ClN₂O₂[1] | C₇H₉ClN₂O₂[2] | C₇H₈Cl₂N₂O₂[3] |

| Molecular Weight | 188.61 g/mol [4] | 188.61 g/mol | 223.06 g/mol [3] |

| Known Hazards | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (Respiratory)[1] | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (Respiratory)[2] | Inferred: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (Respiratory) |

| Signal Word | Warning[1] | Warning[2] | Inferred: Warning |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures. The primary defense against exposure is a well-designed set of engineering controls, supplemented by appropriate PPE.

Engineering Controls:

-

Fume Hood: All weighing and manipulation of the solid compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood. This is critical to prevent inhalation of airborne dust particles.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted and removed.

-

Eyewash Stations and Safety Showers: These must be readily accessible and regularly tested. Their proximity is crucial in the event of accidental skin or eye contact.[1][2]

Personal Protective Equipment (PPE):

The selection of PPE is not a passive exercise; it is an active risk mitigation strategy.

-

Eye Protection: Chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[1][2] A face shield should be worn in situations with a higher risk of splashing.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn at all times. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.

-

Skin and Body Protection: A lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron or suit may be necessary.

-

Respiratory Protection: For most laboratory-scale operations within a fume hood, respiratory protection is not required. However, if there is a potential for aerosolization or if engineering controls are not sufficient, a NIOSH-approved respirator should be used.

Safe Handling and Storage Protocols

The stability and reactivity of this compound dictate the necessary precautions for its handling and storage.

Handling:

-

Avoid Dust Formation: This compound is a solid, and care must be taken to minimize the generation of dust during weighing and transfer.[1][2]

-

Inert Atmosphere: While not always strictly necessary for short-term handling, for prolonged storage or sensitive reactions, handling under an inert atmosphere (e.g., argon or nitrogen) can prevent slow degradation.

-

Avoid Ingestion and Inhalation: Do not get in eyes, on skin, or on clothing.[2]

Storage:

-

Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2]

-

Hygroscopicity: The hydrochloride salt form may be hygroscopic. Storage in a desiccator or a controlled-humidity environment is recommended to maintain the integrity of the compound.

-

Incompatible Materials: Store away from strong oxidizing agents.[1][2] Hydrazine derivatives can react vigorously with oxidizers.

Reactivity and Incompatibility: Understanding the "Why"

The chemical structure of this compound informs its reactivity profile:

-

Hydrazine Moiety: The hydrazine group is a reducing agent and can react exothermically with oxidizing agents. It is also a nucleophile and is the basis for its utility in forming heterocyclic rings.

-

Benzoic Acid Moiety: The carboxylic acid group can undergo typical acid-base reactions.

-

Chlorine Substituent: The electron-withdrawing nature of the chlorine atom can influence the reactivity of the aromatic ring and the pKa of the carboxylic acid and the hydrazine group.

-

Hazardous Decomposition Products: Upon combustion, this compound may produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[1][2]

Emergency Procedures: A Plan for the Unexpected

A well-rehearsed emergency plan is a cornerstone of laboratory safety.

First Aid Measures:

-

Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. If symptoms persist, seek medical attention.[1]

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[2]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2]

Spill Response:

In the event of a spill, the following workflow should be initiated:

Sources

An In-depth Technical Guide to 2-Chloro-4-hydrazinylbenzoic acid hydrochloride: From Inferred Origins to Synthetic Realities

Preamble: Navigating the Landscape of a Niche Synthetic Building Block

In the vast repository of chemical literature, some compounds stand as well-documented cornerstones of major synthetic pathways, their histories meticulously recorded. Others, like 2-Chloro-4-hydrazinylbenzoic acid hydrochloride , exist in a more enigmatic space. While its structural components—a chlorinated benzoic acid and a hydrazine moiety—are familiar motifs in medicinal chemistry and organic synthesis, a definitive, landmark publication detailing its initial discovery and historical development remains elusive in readily accessible scientific archives.

This guide, therefore, deviates from a traditional historical narrative. Instead, it offers a comprehensive technical treatise grounded in established chemical principles and extensive data from closely related, well-characterized analogs. As Senior Application Scientists, we often encounter such scenarios where direct precedent is sparse. Our expertise then lies in leveraging our foundational knowledge to construct a robust and scientifically sound framework for understanding and utilizing such molecules.

This document will lay out the logical synthesis of this compound, drawing from decades of established precedent in arylhydrazine chemistry. We will delve into its physicochemical properties, supported by data from commercial suppliers and predictions based on its structural analogs. Furthermore, we will explore its potential applications in drug discovery and organic synthesis, informed by the known utility of isomeric and parent hydrazinobenzoic acids. Every protocol and claim herein is presented with the aim of providing a self-validating system of scientific integrity for the discerning researcher.

Historical Context: An Extension of a Nobel-Winning Legacy

The story of this compound is intrinsically linked to the broader history of arylhydrazines, a class of compounds that revolutionized organic chemistry in the late 19th century. The foundational work in this area was laid by the German chemist Emil Fischer, who first synthesized the parent compound, phenylhydrazine, in 1875[1]. This seminal achievement, which contributed to his 1902 Nobel Prize in Chemistry, opened the door to a new world of synthetic possibilities, most notably the Fischer indole synthesis in 1883[1].

Fischer's general method for preparing arylhydrazines involved the reduction of diazonium salts, a versatile and reliable transformation that remains a cornerstone of aromatic chemistry today[1]. Following this pioneering work, it is highly probable that a multitude of substituted phenylhydrazines, including the various isomers of hydrazinobenzoic acid, were synthesized as logical extensions of his methodology. While a specific first synthesis report for this compound is not readily found, its conceptual origin undoubtedly lies in the application of Fischer's well-established diazotization-reduction sequence to the corresponding aminobenzoic acid precursor.

The chloro and carboxylic acid functionalities on the benzene ring suggest its utility as a specialized building block in organic synthesis, likely developed to introduce specific steric and electronic properties into target molecules.

Physicochemical Properties and Characterization

Precise experimental data for this compound is not extensively published. However, information from chemical suppliers and predicted data provides a solid foundation for its characterization.

| Property | Value | Source(s) |

| CAS Number | 41112-74-7 | [2] |

| Molecular Formula | C₇H₈Cl₂N₂O₂ | [2] |

| Molecular Weight | 223.06 g/mol | Inferred from formula |

| Appearance | Likely a white to off-white crystalline solid | Inferred from analogs |

| Solubility | Expected to be soluble in water and polar organic solvents | [3] |

| Predicted Boiling Point | 376.9±32.0 °C (for the free acid) | [4] |

Note: The molecular formula and weight for the hydrochloride salt are presented. Some sources may list information for the free base, 2-Chloro-4-hydrazinylbenzoic acid (CAS No. 700795-33-1)[4][5].

Spectroscopic Data: While specific spectra for this compound are not publicly available in databases, a skilled analytical chemist would anticipate the following characteristic signals:

-

¹H NMR: Resonances in the aromatic region corresponding to the three protons on the benzene ring, with splitting patterns dictated by their positions relative to the chloro, carboxyl, and hydrazinyl groups. Signals for the -NH-NH₃⁺ and -COOH protons would also be present, with their chemical shifts being dependent on the solvent and concentration.

-

¹³C NMR: Signals corresponding to the seven carbon atoms, including the carboxyl carbon and the six aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the chloro and carboxyl groups and the electron-donating effect of the hydrazinyl group.

-

IR Spectroscopy: Characteristic absorptions for the C=O of the carboxylic acid, N-H stretches of the hydrazinium group, and C-Cl and C=C aromatic stretches.

-

Mass Spectrometry: A molecular ion peak corresponding to the free base (C₇H₇ClN₂O₂) and a characteristic isotopic pattern due to the presence of chlorine.

Commercial suppliers such as BLD Pharm indicate the availability of NMR, HPLC, and LC-MS documentation upon request, which would provide definitive characterization[2].

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most logically achieved through a well-established two-step sequence starting from 2-chloro-4-aminobenzoic acid:

-

Diazotization: Conversion of the primary aromatic amine to a diazonium salt.

-

Reduction: Reduction of the diazonium salt to the corresponding hydrazine.

This synthetic approach is a classic in organic chemistry, renowned for its reliability and applicability to a wide range of substituted anilines[1][6][7].

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a robust, generalized procedure based on well-documented syntheses of analogous compounds, such as o-hydrazinobenzoic acid hydrochloride[8].

Step 1: Diazotization of 2-Chloro-4-aminobenzoic acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-chloro-4-aminobenzoic acid (1.0 eq.) in a mixture of water and concentrated hydrochloric acid (approx. 3-4 eq. of HCl).

-

Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. The hydrochloride salt of the starting material may precipitate.

-

Nitrite Addition: Prepare a solution of sodium nitrite (1.0-1.1 eq.) in cold water. Add this solution dropwise to the cold suspension of the aminobenzoic acid hydrochloride via the dropping funnel. The tip of the funnel should be below the surface of the reaction mixture.

-

Temperature Control (Critical): Maintain the internal temperature of the reaction mixture below 5 °C throughout the addition of the sodium nitrite solution. This is crucial to prevent the premature decomposition of the diazonium salt.

-

Monitoring: After the addition is complete, continue stirring at 0-5 °C for an additional 15-30 minutes. The completion of the diazotization can be confirmed by a positive test with starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid). The resulting solution of 2-chloro-4-carboxyphenyldiazonium chloride should be kept cold and used immediately in the next step.

Step 2: Reduction of the Diazonium Salt

-

Reducing Agent Preparation: In a separate, larger reaction vessel, prepare a solution of the reducing agent. A common and effective choice is stannous chloride (SnCl₂) dihydrate (2.5-3.0 eq.) dissolved in concentrated hydrochloric acid. Cool this solution in an ice bath.

-

Addition of Diazonium Salt: Slowly add the cold diazonium salt solution prepared in Step 1 to the stirred solution of the reducing agent. Maintain the temperature of the reduction mixture below 10 °C during the addition.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitoring by TLC or LC-MS is recommended).

-

Isolation and Purification:

-

The this compound will precipitate from the reaction mixture.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold, dilute hydrochloric acid, followed by a cold organic solvent (e.g., ethanol) to remove any non-polar impurities.

-

Dry the product under vacuum to yield this compound.

-

Self-Validating System and Causality

-

Why Hydrochloric Acid? HCl serves a dual purpose: it protonates the amino group of the starting material, making it soluble, and it reacts with sodium nitrite to generate the necessary nitrosating agent, nitrous acid (HNO₂), in situ[7].

-

Why Low Temperature? Aromatic diazonium salts are generally unstable at higher temperatures and can decompose, leading to side reactions and reduced yields[7]. Maintaining a temperature of 0-5 °C is critical for the stability of the diazonium intermediate.

-

Choice of Reducing Agent: Stannous chloride is a classic and reliable reducing agent for diazonium salts. Other reducing agents, such as sodium sulfite, can also be used[9]. The choice of reducing agent can influence the reaction conditions and workup procedure.

-

Final Product as Hydrochloride Salt: The reaction is carried out in strong hydrochloric acid, and the final product precipitates as its hydrochloride salt. This is often advantageous as the salt form can be more stable and easier to handle than the free base[10].

Applications in Research and Drug Development

While specific applications for this compound are not widely documented, its structure suggests significant potential as a versatile intermediate in several areas of chemical research and development. This potential is largely inferred from the extensive applications of its structural isomers and parent compounds.

Scaffold for Heterocyclic Synthesis

The hydrazine moiety is a powerful functional group for the construction of nitrogen-containing heterocyclic rings, which are prevalent in pharmaceuticals[11]. 2-Chloro-4-hydrazinylbenzoic acid can serve as a key building block for various heterocyclic scaffolds, including:

-

Pyrazoles and Pyrazolones: The reaction of hydrazines with 1,3-dicarbonyl compounds is a classic method for synthesizing pyrazoles.

-

Indoles: Through the Fischer indole synthesis, this compound could be reacted with ketones or aldehydes to produce chlorinated and carboxylated indole derivatives.

-

Triazoles and Oxadiazoles: The hydrazine group can be incorporated into various five-membered heterocyclic rings with multiple heteroatoms.

The presence of the chloro and carboxyl groups on the aromatic ring allows for fine-tuning of the electronic and steric properties of the resulting heterocyclic compounds, which can be crucial for their biological activity.

Potential in Medicinal Chemistry

Derivatives of hydrazinobenzoic acid have been investigated for a range of biological activities. For instance, derivatives of 4-hydrazinobenzoic acid have been explored for their potential as anticancer and antioxidant agents[12][13]. The unique substitution pattern of this compound makes it an interesting candidate for similar investigations. The chlorine atom can enhance lipophilicity and metabolic stability, while the carboxylic acid provides a handle for further derivatization or for interacting with biological targets.

Logical Workflow for Application

Caption: Potential synthetic applications of this compound.

Conclusion and Future Outlook

This compound represents a chemical entity whose full potential is yet to be unlocked and documented in mainstream chemical literature. While its specific history remains obscure, its synthetic pathway is clear, rooted in the foundational principles of organic chemistry established over a century ago. This guide has provided a comprehensive, technically sound framework for its synthesis, characterization, and potential applications, drawing upon a wealth of knowledge from its better-known analogs.

For researchers in drug discovery and organic synthesis, this compound offers a unique combination of functional groups—a reactive hydrazine, a versatile carboxylic acid, and a strategically placed chlorine atom—on a stable aromatic scaffold. This makes it a valuable, albeit niche, building block for the creation of novel molecular architectures with potential biological activity. As the quest for new therapeutics and functional materials continues, it is compounds like this compound that provide the subtle yet critical structural variations needed to drive innovation. It is our hope that this guide will serve as a catalyst for the further exploration and application of this intriguing molecule.

References

-

MDPI. (2024). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. Retrieved from [Link]

-

PubMed. (n.d.). Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile. Retrieved from [Link]

-

ACS Omega. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. Retrieved from [Link]

-

Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. Retrieved from [Link]

-

TSI Journals. (2021). A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. Retrieved from [Link]

-

PubChem. (n.d.). Benzoic acid, 2-hydrazinyl-, hydrochloride (1:1). Retrieved from [Link]

-

ChemicalRegister.com. (n.d.). 4-Chloro-2-hydrazinobenzoic Acid Hydrochloride (CAS No. 64415-09-4) Suppliers. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chlorobenzohydrazide. Retrieved from [Link]

-

ResearchGate. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]

-

Scirp.org. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

ACS Publications. (2016). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of 4-Hydrazinobenzoic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydrazinobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-hydroxybenzoic acid. Retrieved from [Link]

-

PharmaCompass. (n.d.). 4-Hydrazinobenzoic Acid Hydrochloride. Retrieved from [Link]

-

PubMed Central. (2024). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. Retrieved from [Link]

- Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.

-

Patsnap Eureka. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Backbone: Synthesis and Reactivity of 4-Hydrazinobenzoic Acid. Retrieved from [Link]

-

Prudence Pharma Chem. (n.d.). 4-Hydrazinobenzoicacid Hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Hydrazine, 1,2-dimethyl-, dihydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Low-level Determination of 4-Hydrazino BenzoicAcid in Drug Substance by High Performance Liquid Chromatography/Mass Spectrometry. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 4-Hydrazinobenzoic acid. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, 2-Chloro-4-hydrazinobenzoic acid. Retrieved from [Link]

-

Reaxys. (n.d.). Reaxys and Reaxys Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 41112-74-7|this compound|BLD Pharm [bldpharm.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-CHLORO-4-HYDRAZINO-BENZOIC ACID | 700795-33-1 [amp.chemicalbook.com]

- 5. pschemicals.com [pschemicals.com]

- 6. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]

- 7. Diazotisation [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Synthesis of 4-Hydrazinobenzoic Acid | Semantic Scholar [semanticscholar.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. tsijournals.com [tsijournals.com]

- 12. Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

solubility profile of 2-Chloro-4-hydrazinylbenzoic acid hydrochloride

An In-depth Technical Guide to the Solubility Profile of 2-Chloro-4-hydrazinylbenzoic acid hydrochloride

Introduction

In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success, influencing everything from the reliability of in-vitro assays to in-vivo absorption, bioavailability, and formulation strategies.[1][2] Low aqueous solubility is a leading cause of compound failure during preclinical and clinical development.[3]